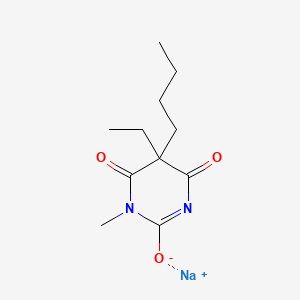
Sodium 5-butyl-5-ethyl-1-methylbarbiturate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-butyl-5-ethyl-1-methylbarbiturate: is a barbiturate derivative with the chemical formula C11H19N2NaO3 and a molecular weight of 250.2699 g/mol . Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative, hypnotic, and anticonvulsant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Sodium 5-butyl-5-ethyl-1-methylbarbiturate involves the reaction of 5-ethyl-5-(1-methylbutyl)malonyl urea with sodium methoxide in a methanol solution. The reaction is carried out in acetone solution, and the product is obtained by vacuum drying .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, with an emphasis on process stability, ease of operation, short production cycles, high product quality, and low production costs. The process also includes the recycling of mother liquor and minimal waste generation, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-butyl-5-ethyl-1-methylbarbiturate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Sodium 5-butyl-5-ethyl-1-methylbarbiturate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic uses as a sedative, hypnotic, and anticonvulsant.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Sodium 5-butyl-5-ethyl-1-methylbarbiturate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and producing sedative and hypnotic effects .
Comparison with Similar Compounds
- Sodium 5-ethyl-5-(1-methylbutyl) barbiturate
- Sodium 5-ethyl-5-(1-methylpropyl) barbiturate
- Sodium 5-ethyl-5-(1-methylhexyl) barbiturate
Comparison: Sodium 5-butyl-5-ethyl-1-methylbarbiturate is unique due to its specific chemical structure, which influences its pharmacological properties. Compared to similar compounds, it may have different potency, duration of action, and side effect profiles .
Properties
CAS No. |
64058-00-0 |
|---|---|
Molecular Formula |
C11H17N2NaO3 |
Molecular Weight |
248.25 g/mol |
IUPAC Name |
sodium;5-butyl-5-ethyl-1-methyl-4,6-dioxopyrimidin-2-olate |
InChI |
InChI=1S/C11H18N2O3.Na/c1-4-6-7-11(5-2)8(14)12-10(16)13(3)9(11)15;/h4-7H2,1-3H3,(H,12,14,16);/q;+1/p-1 |
InChI Key |
UZJNTDYYQJIUTM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1(C(=O)N=C(N(C1=O)C)[O-])CC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















